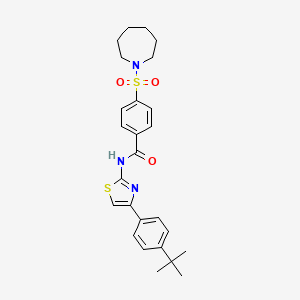
4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
Mécanisme D'action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been studied for its potential use in treating neurological disorders by reducing oxidative stress and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide in lab experiments is its potential application in cancer research and neuroscience. However, one of the limitations is that the compound is not readily available and requires complex synthesis methods, which can be time-consuming and expensive.
Orientations Futures
There are numerous future directions for the study of 4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide. One potential area of research is the development of more efficient synthesis methods to make the compound more readily available for scientific research. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of the compound in various fields. Finally, the compound could be studied for its potential use in combination therapies with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a chemical compound that has shown potential in various fields of scientific research. Its potential applications in cancer research and neuroscience make it an important compound for future studies. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis method of 4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide involves the reaction of 4-(4-(tert-butyl)phenyl)thiazol-2-ylamine with 4-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with azepane-1-sulfonyl chloride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide has been extensively studied for its potential application in various fields such as cancer research, neuroscience, and drug discovery. The compound has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S2/c1-26(2,3)21-12-8-19(9-13-21)23-18-33-25(27-23)28-24(30)20-10-14-22(15-11-20)34(31,32)29-16-6-4-5-7-17-29/h8-15,18H,4-7,16-17H2,1-3H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNWRIWBCSBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

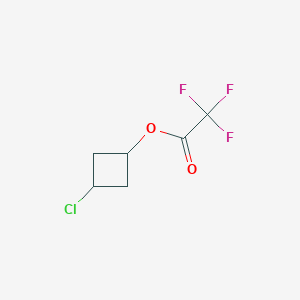
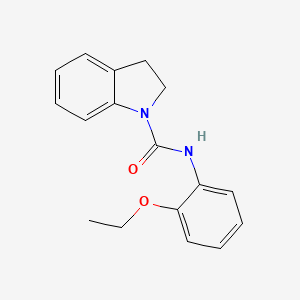
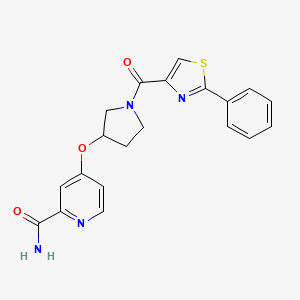

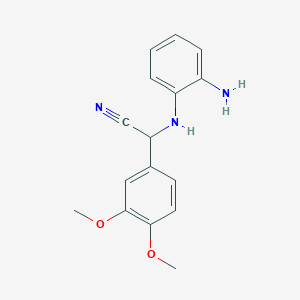
![2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2902942.png)
![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2902943.png)
![1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B2902944.png)
![1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2902945.png)
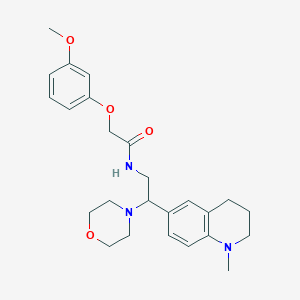
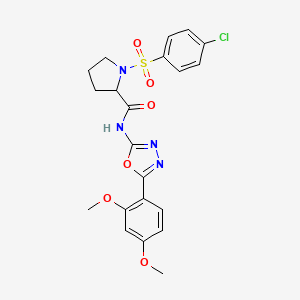
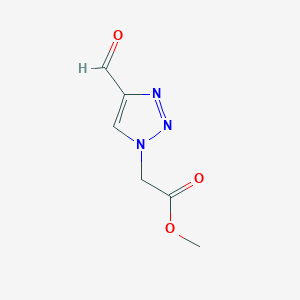
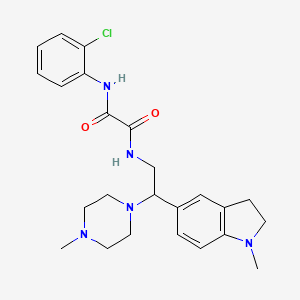
![4-[(2-Chlorophenyl)methanesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2902956.png)